Synthetic Yield: ~91% Efficiency for 5-Bromo-1-chloro-2,3-dihydro-1H-indene via Optimized Halogenation Route
The synthesis of 5-bromo-1-chloro-2,3-dihydro-1H-indene via the halogenation of 5-bromo-indan-1-ol with thionyl chloride in pyridine/CH₂Cl₂ achieves a reported yield of ~91% [1]. This yield significantly surpasses that of a general method for synthesizing haloindenes via diazotization-halogenation, which reports yields of only 20% for 5-iodoindene and 7% for 6-iodoindene under specific conditions [2].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | ~91% |
| Comparator Or Baseline | 5-iodoindene: 20%; 6-iodoindene: 7% |
| Quantified Difference | 4.55× higher than 5-iodoindene; 13× higher than 6-iodoindene |
| Conditions | Synthesis of target: 5-bromo-indan-1-ol + SOCl₂/pyridine, CH₂Cl₂, 0°C to RT [1]; Comparator synthesis: diazotization-iodination of aminoindan-1-one followed by reduction/dehydration [2] |
Why This Matters
The ~91% yield demonstrates a highly efficient, scalable synthetic entry to this scaffold, reducing cost and waste compared to low-yielding alternative routes to structurally similar haloindenes.
- [1] WO 2005/063239 A1. Boehringer Ingelheim International GmbH. Patent application. Page/Page column 137-138. View Source
- [2] Miller, R. B.; Frincke, J. M. Synthesis of isoquinolines from indenes. J. Org. Chem. 1980, 45, 5312. Cited in US Patent 10,954,178. View Source
